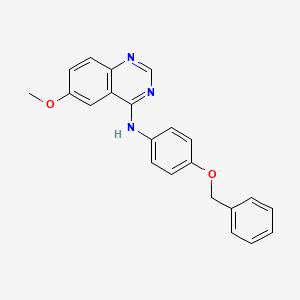

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Vue d'ensemble

Description

GI261520A est un puissant inhibiteur double du récepteur du facteur de croissance épidermique et de la tyrosine kinase 2 du récepteur erb-b2. Il s'agit d'un composé à base de quinazoline qui a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie et de la médecine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du GI261520A implique un déplacement aromatique nucléophile de dérivés de 4-chloroquinazoline. Les conditions réactionnelles incluent généralement l'utilisation d'une base telle que le carbonate de potassium dans un solvant aprotique polaire comme le diméthylformamide .

Méthodes de production industrielle

Les méthodes de production industrielle du GI261520A ne sont pas largement documentées. Le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles et en utilisant des réacteurs à écoulement continu pour garantir la qualité et le rendement constants du produit .

Analyse Des Réactions Chimiques

Types de réactions

GI261520A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés de N-oxyde de quinazoline.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de quinazoline.

Substitution : Les réactions de substitution nucléophile sont courantes, l'atome de chlore dans le cycle quinazoline étant remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou peracides en présence d'un catalyseur.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans un solvant approprié.

Substitution : Carbonate de potassium dans le diméthylformamide ou d'autres solvants aprotiques polaires.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazoline, qui peuvent être modifiés davantage pour des applications spécifiques .

Applications de la recherche scientifique

GI261520A a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé principal pour la synthèse de nouveaux dérivés de quinazoline.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et d'autres composés thérapeutiques.

Mécanisme d'action

GI261520A exerce ses effets en inhibant sélectivement l'activité du récepteur du facteur de croissance épidermique et de la tyrosine kinase 2 du récepteur erb-b2. Cette inhibition empêche la phosphorylation des protéines de signalisation en aval, bloquant ainsi les voies de transduction du signal impliquées dans la prolifération et la survie cellulaires . De plus, il cible le système de transduction du signal PhoP/PhoQ dans Salmonella, inhibant l'activité autokinase de PhoQ et régulant à la baisse les gènes activés par PhoP .

Applications De Recherche Scientifique

GI261520A has a wide range of scientific research applications:

Chemistry: Used as a lead compound for the synthesis of new quinazoline derivatives.

Industry: Utilized in the development of new antibacterial agents and other therapeutic compounds.

Mécanisme D'action

GI261520A exerts its effects by selectively inhibiting the activity of epidermal growth factor receptor and erb-b2 receptor tyrosine kinase 2. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signal transduction pathways involved in cell proliferation and survival . Additionally, it targets the PhoP/PhoQ signal transduction system in Salmonella, inhibiting the autokinase activity of PhoQ and downregulating PhoP-activated genes .

Comparaison Avec Des Composés Similaires

Composés similaires

Prazosine : Partage la partie quinazoline et présente des activités antivirulentes en ciblant la détection de quorum bactérienne.

Unicité

GI261520A se distingue par son action inhibitrice double sur le récepteur du facteur de croissance épidermique et la tyrosine kinase 2 du récepteur erb-b2, ce qui en fait un candidat puissant pour la recherche anticancéreuse. Sa capacité à cibler le système de transduction du signal PhoP/PhoQ dans les bactéries souligne également son potentiel en tant qu'agent antibactérien .

Activité Biologique

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-aminoquinazolines. This compound is notable for its diverse biological activities, particularly in the field of medicinal chemistry, where it is being investigated for potential anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds within the quinazoline class, including this compound, exhibit significant anticancer properties. These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival.

The proposed mechanisms of action include:

- Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases that are crucial for cancer cell signaling.

- Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells.

- Anti-Angiogenic Properties : Some studies suggest that quinazolines can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies : Laboratory tests have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 - Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to reduced tumor growth in xenograft models, indicating its potential efficacy as an anticancer agent.

- Mechanistic Insights : Further biochemical assays have revealed that this compound may downregulate the expression of oncogenes while upregulating tumor suppressor genes, contributing to its anticancer effects.

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that this compound may also possess:

- Antimicrobial Activity : Some derivatives in the quinazoline family have shown promise against bacterial strains.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

Propriétés

IUPAC Name |

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARTTYYZTRKYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.